molecular formula C8H7IN4 B8508017 2-Iodo-4-(1,2,4-triazol-4-yl)aniline

2-Iodo-4-(1,2,4-triazol-4-yl)aniline

Cat. No.: B8508017
M. Wt: 286.07 g/mol
InChI Key: KLXFCLLYJPIDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-(1,2,4-triazol-4-yl)aniline is a halogenated aromatic compound featuring an aniline backbone substituted with an iodine atom at the 2-position and a 1,2,4-triazol-4-yl group at the 4-position. The triazole ring, a heterocyclic moiety, contributes hydrogen-bonding capabilities and metabolic stability, making it a common motif in drug design .

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

2-iodo-4-(1,2,4-triazol-4-yl)aniline

InChI

InChI=1S/C8H7IN4/c9-7-3-6(1-2-8(7)10)13-4-11-12-5-13/h1-5H,10H2

InChI Key

KLXFCLLYJPIDGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)I)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Iodo-4-(1,2,4-triazol-4-yl)aniline, highlighting differences in substituents, biological activity, and synthesis pathways.

Compound Substituents Key Properties Biological Activity Reference
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline (CAS 181997-13-7) F at 3, 1H-triazol-1-yl at 4 Higher polarity due to fluorine; lower molecular weight (vs. iodine) Antimicrobial activity (inferred from analogs)
YH18968 (1,2,4-triazolone derivative) Fluorophenyl, oxadiazole, piperazine Improved solubility (DMSO-compatible); G-protein coupling substrate Potential use in metabolic disorder therapeutics
This compound I at 2, 1,2,4-triazol-4-yl at 4 High steric bulk from iodine; potential for halogen bonding Underexplored (theoretical applications in catalysis)

Key Observations:

Electronic and Steric Effects: The iodine substituent in this compound introduces steric hindrance and polarizability, enabling halogen bonding interactions absent in fluorine-containing analogs like 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline . The 1,2,4-triazol-4-yl group (vs.

Biological Relevance :

  • YH18968, a structurally complex analog with a triazolone core, demonstrates G-protein coupling activity, suggesting that triazole-containing scaffolds may modulate cellular signaling pathways .
  • Fluorinated analogs are often prioritized in drug discovery due to enhanced metabolic stability and bioavailability compared to iodinated derivatives, which may exhibit higher toxicity or instability .

Synthesis and Characterization :

  • Triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though iodinated variants may require specialized halogenation protocols.
  • Crystallographic tools like SHELX and WinGX are critical for resolving structural details of such compounds, particularly halogen-bonding networks .

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